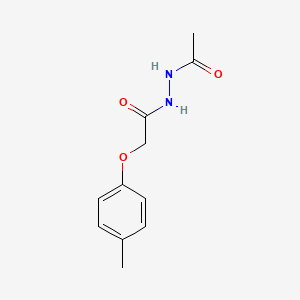
N'-acetyl-2-(4-methylphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-acetyl-2-(4-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C11H14N2O3. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features an acetohydrazide group linked to a 4-methylphenoxy moiety, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-2-(4-methylphenoxy)acetohydrazide typically involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form 2-(4-methylphenoxy)acetohydrazide. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for N’-acetyl-2-(4-methylphenoxy)acetohydrazide are not well-documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction conditions and purification steps.
化学反应分析
Types of Reactions
N’-acetyl-2-(4-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetohydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-acetyl-2-(4-methylphenoxy)acetic acid, while reduction can produce various hydrazine derivatives.
科学研究应用
N’-acetyl-2-(4-methylphenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Biology: It serves as a biochemical probe to study enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N’-acetyl-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(4-methylphenoxy)acetohydrazide: This compound is structurally similar but lacks the acetyl group, which may affect its reactivity and applications.
N’-[2-(4-methylphenoxy)acetyl]-2-(4-nitrophenoxy)acetohydrazide: This derivative features a nitro group, which can significantly alter its chemical properties and biological activity.
Uniqueness
N’-acetyl-2-(4-methylphenoxy)acetohydrazide is unique due to its specific acetylation, which enhances its stability and reactivity in various chemical reactions. This modification also contributes to its potential therapeutic applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
N'-acetyl-2-(4-methylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-3-5-10(6-4-8)16-7-11(15)13-12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHJEOLUMGERKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














